3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone
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Overview
Description
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is an organic compound with a unique structure that includes a phenyl group substituted with two methyl groups, a hydroxymethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dimethylphenyl)-5-(carboxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)-2-oxazolidinone: Lacks the hydroxymethyl group.
3-(3,4-Dimethylphenyl)-5-methyl-2-oxazolidinone: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of both the hydroxymethyl group and the oxazolidinone ring, which confer specific chemical and biological properties
Properties
CAS No. |
64589-81-7 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)13-6-11(7-14)16-12(13)15/h3-5,11,14H,6-7H2,1-2H3 |
InChI Key |
SBVBZBBCTIRPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(OC2=O)CO)C |
Origin of Product |
United States |
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